molecular formula C5H4N2S B1285279 5-Aminothiophene-2-carbonitrile CAS No. 52532-63-5

5-Aminothiophene-2-carbonitrile

Cat. No. B1285279
CAS RN: 52532-63-5
M. Wt: 124.17 g/mol
InChI Key: GISCGLDZXOXKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminothiophene-2-carbonitrile is a compound that belongs to the class of organic compounds known as thiophenes with a cyano group attached to the carbon adjacent to the thiophene ring and an amino group attached to the thiophene ring itself. This structure serves as a key building block in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of 5-aminothiophene-2-carbonitrile has been explored in several studies. For instance, an efficient and facile synthesis of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile derivatives has been reported, which involves the reaction of aldehyde, malononitrile, and dihydrothiophen-3(2H)-one or rhodanine . Another study describes a scalable preparation of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitriles from 2-aminothiophene-3-carboxylate esters, highlighting a key step of thermally promoted elimination/decarboxylation followed by nucleophilic cyclization . Additionally, a stereoselective synthesis method for trans-isomers of 2-amino-4,5-dihydrothiophene-3-carbonitrile derivatives has been proposed, involving base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides .

Molecular Structure Analysis

The molecular structure of 5-aminothiophene-2-carbonitrile derivatives has been characterized using various spectroscopic techniques. For example, the structure of (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile was confirmed by X-ray diffraction analysis . The crystal structure of related compounds, such as 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, has also been determined, providing insights into the intermolecular interactions and crystal packing effects .

Chemical Reactions Analysis

5-Aminothiophene-2-carbonitrile and its derivatives undergo various chemical reactions that lead to the formation of new heterocyclic compounds. For instance, the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes like phenyl isothiocyanate and thiophosgene does not yield the expected thieno[2,3-d]pyrimidine derivatives but instead gives substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones . The mass spectra of new heterocycles, including 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles, have been investigated to understand the main fragmentation routes of molecular ions under electron and chemical ionization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminothiophene-2-carbonitrile derivatives are influenced by their molecular structure and the nature of substituents. The crystal structure analysis of related compounds reveals the presence of hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice . The mass spectral analysis provides information on the stability of molecular ions and the influence of substituents on fragmentation patterns . These properties are crucial for the application of these compounds in various fields, including the development of pharmaceuticals and materials with specific characteristics.

Scientific Research Applications

Application

5-Aminothiophene-2-carbonitrile derivatives are used in the synthesis of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Method of Application

The synthesis of thiophene derivatives involves heterocyclization of various substrates . One of the methods mentioned is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Results or Outcomes

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

Application

5-Aminothiophene-2-carbonitrile derivatives have been investigated as potential drug candidates for Hepatitis B and C .

Method of Application

The compounds were synthesized by condensing p-aminoacetophenone and malononitrile in toluene and analyzed using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic techniques .

Results or Outcomes

The studied compounds were subjected to molecular docking assay against RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variant and compared with conventional drugs . Relative binding affinity score of above −6.10 kcal/mol validated by a favorable number of hydrogen bonds were observed implying great inhibitory potency against hepatitis .

Green Chemistry

Application

5-Aminothiophene-2-carbonitrile and its derivatives are used in the development of green methodologies for the synthesis of 2-aminothiophene .

Method of Application

The synthesis of 2-aminothiophene involves the condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Results or Outcomes

The development of green methodologies for the synthesis of 2-aminothiophene contributes to energy efficiency .

Antioxidant Research

Application

5-Aminothiophene-2-carbonitrile derivatives have been synthesized and investigated for their antioxidant activities .

Method of Application

The compounds were synthesized in mild reaction conditions between readily available 2-amino-3-cyanothiophene, aldehydes, and 2,5-dimethoxytetrahydrofuran . These compounds were brominated with NBS (N-bromosuccenimide) leading to new derivatives .

Results or Outcomes

The new synthesized compounds were investigated for their antioxidant activities using DPPH (2,2-diphenyl-1-picrylhydrazyl) and total ABTS (2,2’-azinobis-[3-ethylbenzthiazoline-6-sulfonic acid]) methods . Compounds 1 and 3 showed the highest antioxidant activities .

Corrosion Inhibitors

Application

Thiophene derivatives, including 5-Aminothiophene-2-carbonitrile, are utilized in industrial chemistry as corrosion inhibitors .

Method of Application

The compounds are typically applied to the surface of the metal to prevent oxidation .

Results or Outcomes

The application of these compounds can significantly reduce the rate of corrosion, extending the lifespan of the metal .

Optoelectronics

Application

Thiophene-mediated molecules, including 5-Aminothiophene-2-carbonitrile, have a prominent role in the advancement of optoelectronics .

Method of Application

These compounds are used in the fabrication of organic light-emitting diodes (OLEDs) .

Results or Outcomes

The use of thiophene-mediated molecules in OLEDs has led to improvements in the efficiency and lifespan of these devices .

Safety And Hazards

When handling 5-Aminothiophene-2-carbonitrile, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

5-aminothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-3-4-1-2-5(7)8-4/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISCGLDZXOXKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561324
Record name 5-Aminothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminothiophene-2-carbonitrile

CAS RN

52532-63-5
Record name 5-Aminothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminothiophene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Aminothiophene-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Aminothiophene-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Aminothiophene-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Aminothiophene-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Aminothiophene-2-carbonitrile

Citations

For This Compound
2
Citations
NA Nedolya, OA Tarasova, AI Albanov… - Synthesis, 2018 - thieme-connect.com
… 2 O (2 × 50 mL), dried (MgSO 4 ), and concentrated under reduced pressure (on a rotary evaporator) to give a residue consisting of the corresponding 5-aminothiophene-2-carbonitrile 7 …
Number of citations: 6 www.thieme-connect.com
N Sato, Q Yue - Tetrahedron, 2003 - Elsevier
A one-pot procedure for the conversion of mono-substituted arenes and heteroarenes into the ortho-cyano derivatives was achieved through directed lithiation followed by electrophilic …
Number of citations: 52 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.